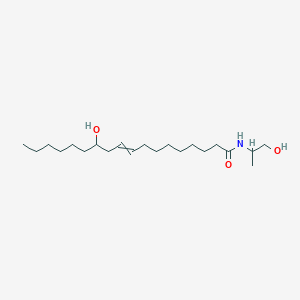
12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide is a fatty amide obtained by the formal condensation of the carboxy group of octadec-9-enoic acid with the amino group of 2-aminopropan-1-ol . This compound is known for its unique structure, which includes both hydroxyl and amide functional groups, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 2-aminopropan-1-ol. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using a dehydrating agent to remove water formed during the reaction . The reaction can be represented as follows:
Octadec-9-enoic acid+2-aminopropan-1-ol→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various formulations.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
Mécanisme D'action
The mechanism of action of 12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . It can also interact with specific proteins, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct chemical and biological properties. Its ability to act as both a hydrophilic and hydrophobic molecule makes it particularly valuable in applications requiring amphiphilic compounds .
Propriétés
Numéro CAS |
40986-29-6 |
|---|---|
Formule moléculaire |
C21H41NO3 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO3/c1-3-4-5-12-15-20(24)16-13-10-8-6-7-9-11-14-17-21(25)22-19(2)18-23/h10,13,19-20,23-24H,3-9,11-12,14-18H2,1-2H3,(H,22,25) |
Clé InChI |
WTVHMZGCRKOVNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)NC(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



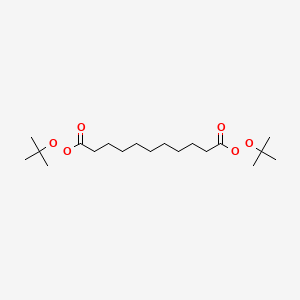
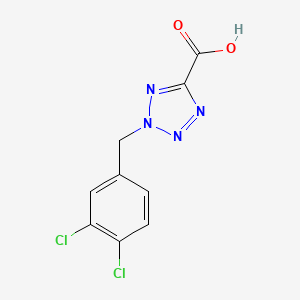

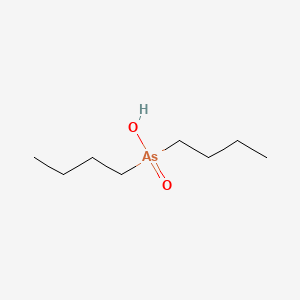
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)

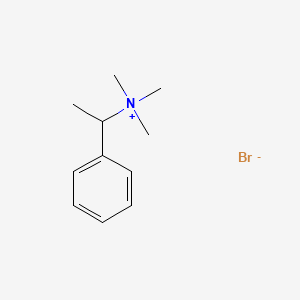
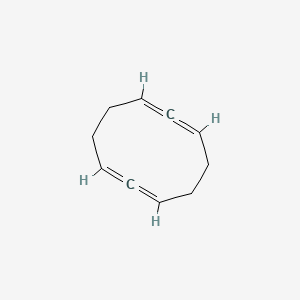
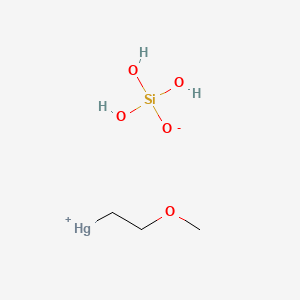

![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
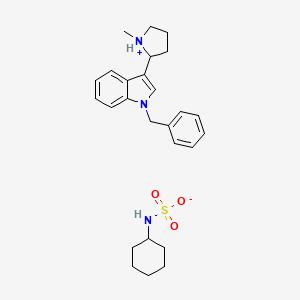
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
